molecular formula C11H16ClNO2 B3081131 (Dimethylamino)(2-methylphenyl)acetic acid hydrochloride CAS No. 1096586-07-0

(Dimethylamino)(2-methylphenyl)acetic acid hydrochloride

Cat. No.: B3081131
CAS No.: 1096586-07-0
M. Wt: 229.70
InChI Key: OYIIJYNVYYJNDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Dimethylamino)(2-methylphenyl)acetic acid hydrochloride is a chemical compound with the molecular formula C11H15NO2·HCl. It is a solid substance that is often used in various chemical and biological research applications. This compound is known for its unique structure, which includes a dimethylamino group attached to a 2-methylphenyl acetic acid backbone, combined with a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dimethylamino)(2-methylphenyl)acetic acid hydrochloride typically involves the reaction of 2-methylphenylacetic acid with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified and converted into its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(Dimethylamino)(2-methylphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

(Dimethylamino)(2-methylphenyl)acetic acid hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (Dimethylamino)(2-methylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes and receptors, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Dimethylamino)(2-methylphenyl)acetic acid hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its dimethylamino group and 2-methylphenyl acetic acid backbone make it particularly useful in various research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-(dimethylamino)-2-(2-methylphenyl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-8-6-4-5-7-9(8)10(11(13)14)12(2)3;/h4-7,10H,1-3H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIIJYNVYYJNDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(=O)O)N(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(Dimethylamino)(2-methylphenyl)acetic acid hydrochloride
Reactant of Route 2
(Dimethylamino)(2-methylphenyl)acetic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(Dimethylamino)(2-methylphenyl)acetic acid hydrochloride
Reactant of Route 4
(Dimethylamino)(2-methylphenyl)acetic acid hydrochloride
Reactant of Route 5
(Dimethylamino)(2-methylphenyl)acetic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
(Dimethylamino)(2-methylphenyl)acetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.